molecular formula C13H23NO4 B2778972 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid CAS No. 145149-55-9

3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid

Cat. No.: B2778972
CAS No.: 145149-55-9
M. Wt: 257.33
InChI Key: XHIGERJLTCYABW-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.

Scientific Research Applications

3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid has several applications in scientific research:

Safety and Hazards

The safety information for “3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then subjected to further reactions to introduce the amino group, typically through reductive amination or other amine introduction techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or other reduced forms.

    Substitution: The Boc-protected amino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid involves its reactivity due to the presence of the Boc-protected amino group and the carboxylic acid group. These functional groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The Boc group provides protection during reactions, which can be removed under acidic conditions to reveal the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butoxycarbonylamino-methyl)-benzoic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.

    3-(Tert-butoxycarbonylamino-methyl)-cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    3-(Tert-butoxycarbonylamino-methyl)-cycloheptanecarboxylic acid: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.

Uniqueness

The uniqueness of 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid lies in its specific ring size and the presence of both Boc-protected amino and carboxylic acid groups. This combination of features makes it particularly useful in the synthesis of cyclic amino acid derivatives and other complex organic molecules .

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIGERJLTCYABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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